molecular formula C12H5Br5O B1530861 2,2',4,5',6-Pentabromodiphenyl ether CAS No. 446254-67-7

2,2',4,5',6-Pentabromodiphenyl ether

Cat. No.: B1530861
CAS No.: 446254-67-7
M. Wt: 564.7 g/mol
InChI Key: RJEMKRNASVHYKR-UHFFFAOYSA-N
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Description

2,2’,4,5’,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a halogenated organic compound and is very unreactive . It is used as a flame retardant in various consumer products .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5’,6-Pentabromodiphenyl ether is C12H5Br5O . The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .


Chemical Reactions Analysis

2,2’,4,5’,6-Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .


Physical and Chemical Properties Analysis

2,2’,4,5’,6-Pentabromodiphenyl ether is a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm3 , and it is not soluble in water . It has a molar mass of 564.691 g/mol .

Scientific Research Applications

Metabolic Pathways

  • 2,2',4,5',6-Pentabromodiphenyl ether (PBDE-99) is metabolized in various species, including cats, rats, and chickens, by cytochrome P450 enzymes, producing hydroxylated metabolites. This metabolism has implications for understanding the environmental impact and bioaccumulation of PBDEs in different organisms. Cats, for example, may not be suitable sentinels for PBDE exposure in humans, but could be for other compounds like HBCDs (Zheng et al., 2016), (Erratico et al., 2011), (Zheng et al., 2015).

Role of Cytochrome P450

  • Cytochrome P450 2B6 plays a significant role in the oxidative metabolism of BDE-100, a closely related PBDE, to hydroxylated metabolites, which may contribute to neurotoxic effects. This insight into the enzyme specificity could be relevant for understanding the metabolic fate of similar compounds like PBDE-99 (Gross et al., 2015).

Environmental and Health Impacts

  • PBDEs, including PBDE-99, are present in human blood and may originate from the metabolism of flame retardants. Their detection in human tissues underscores the significance of studying these compounds for potential health impacts (Rydén et al., 2012).

Temporal Trends in Wildlife

  • The temporal trend of PBDEs, including PBDE-99, in guillemot eggs from the Baltic Sea, reflects changes in environmental exposure over time. Understanding these trends helps in evaluating the persistence and accumulation of these compounds in wildlife (Sellström et al., 2003).

Potential for Aldose Reductase Inhibition

  • Bromophenols, structurally similar to PBDE-99, have shown significant aldose reductase inhibitory activity. This suggests the potential of PBDE-related compounds in therapeutic applications, particularly for conditions like diabetes where aldose reductase is a target (Wang et al., 2005).

Metabolism in Mammals

  • PBDE-99's metabolites have been detected in mouse plasma after exposure, highlighting important aspects of its metabolism and potential endocrine-disrupting effects in mammals (Qiu et al., 2007).

Environmental Fate

  • The environmental fate of PBDEs, including PBDE-99, during sewage treatment processes, is crucial for understanding their distribution and potential environmental impact. This research aids in assessing the risks associated with PBDEs in aquatic environments (Song et al., 2006).

Analytical Techniques

  • Validation of analytical techniques like ultra performance liquid chromatography-mass spectrometry (UPLC/MS) for detecting hydroxylated metabolites of PBDE-99 is essential for environmental and health research. These techniques enable accurate monitoring of PBDE metabolites in various matrices (Erratico et al., 2010).

Distribution in Organisms

  • Studies on the spatial distribution of PBDEs in lake trout and the tissue localization in mice provide insights into the bioaccumulation and potential biological effects of PBDEs, including PBDE-99, in different organisms (Luross et al., 2002), (Darnerud & Risberg, 2006).

Biotransformation and Excretion

  • The biotransformation and excretion study of BDE-100, similar to PBDE-99, in rats provides insight into the bioavailability, metabolism, and potential health risks of PBDEs (Hakk et al., 2006).

Analytical Method Optimization

  • Optimization of solid-phase microextraction for analyzing PBDEs, including PBDE-99, is crucial for environmental monitoring and risk assessment. This technique enhances the detection of PBDEs in various samples (Gago-Martínez et al., 2004).

Reproductive System Effects

  • Exposure to low doses of PBDE-99 can lead to changes in the female reproductive system, as observed in rats. This research is vital for understanding the potential reproductive toxicity of PBDEs (Talsness et al., 2005).

Interaction with Thyroid Receptor

  • Investigating whether BDE-47, a congener of PBDE-99, interacts directly with the thyroid receptor is crucial for understanding the potential endocrine-disrupting effects of PBDEs (Suvorov et al., 2010).

Photolysis of PBDEs

  • The identification of products formed via photolysis of DecaBDE, a related compound, helps in understanding the environmental degradation pathways and potential risks of PBDEs (Christiansson et al., 2009).

Safety and Hazards

2,2’,4,5’,6-Pentabromodiphenyl ether is toxic and persistent . It has been associated with endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . It is harmful if ingested, and moderately toxic by inhalation . It is also a moderate skin irritant .

Future Directions

Due to their toxicity and persistence, the industrial production of PBDEs is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) . This suggests that alternatives to PBDEs, including 2,2’,4,5’,6-Pentabromodiphenyl ether, will need to be developed for use as flame retardants in the future.

Properties

IUPAC Name

1,3,5-tribromo-2-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-8(15)11(5-6)18-12-9(16)3-7(14)4-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMKRNASVHYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879915
Record name BDE-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-67-7
Record name 2,2',4,5',6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429B9SE33B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What enzyme plays a major role in the metabolism of BDE-100 in humans, and what are the implications?

A1: The research indicates that cytochrome P450 2B6 (CYP2B6) is the primary enzyme responsible for metabolizing BDE-100 in humans []. This enzyme converts BDE-100 into various hydroxylated metabolites (OH-BDEs). The study identified six mono-OH-pentaBDE and two di-OH-pentaBDE metabolites produced through this process. This metabolic pathway is important because these OH-BDE metabolites may have greater toxicity than the parent BDE-100, particularly in terms of neurotoxicity. Understanding the metabolic fate of BDE-100 helps researchers assess its potential health risks and develop strategies for mitigating exposure.

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